molecular formula C8H17NO3 B2637117 (R)-3-Amino-4-(tert-butoxy)butanoic acid CAS No. 1956437-97-0

(R)-3-Amino-4-(tert-butoxy)butanoic acid

Cat. No.: B2637117
CAS No.: 1956437-97-0
M. Wt: 175.228
InChI Key: JPWXPSWESBCLDA-ZCFIWIBFSA-N
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Description

®-3-Amino-4-(tert-butoxy)butanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a tert-butoxy group, and a butanoic acid backbone

Scientific Research Applications

®-3-Amino-4-(tert-butoxy)butanoic acid has diverse applications in scientific research:

Safety and Hazards

The safety and hazards associated with “®-3-Amino-4-(tert-butoxy)butanoic acid” are not explicitly mentioned in the available literature. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on “®-3-Amino-4-(tert-butoxy)butanoic acid” could involve further exploration of its synthesis and potential applications. Given its role as a key intermediate in the synthesis of sitagliptin, it may have potential for use in the development of other therapeutic agents .

Mechanism of Action

Target of Action

It is known that this compound is used as a starting material in dipeptide synthesis , suggesting that it may interact with enzymes or receptors involved in peptide bond formation or amino acid metabolism.

Mode of Action

It is known that this compound is used in dipeptide synthesis , which suggests that it may interact with its targets to facilitate peptide bond formation.

Biochemical Pathways

The biochemical pathways affected by ®-3-Amino-4-(tert-butoxy)butanoic acid are likely related to peptide synthesis and amino acid metabolism, given its use in dipeptide synthesis . The downstream effects of these pathways could include the production of dipeptides, which are involved in various biological processes such as cell signaling, immune response, and metabolic regulation.

Result of Action

The molecular and cellular effects of ®-3-Amino-4-(tert-butoxy)butanoic acid ’s action are likely related to its role in dipeptide synthesis . By facilitating the formation of peptide bonds, it could contribute to the production of dipeptides, which can have various effects depending on their specific sequences and structures.

Action Environment

The action, efficacy, and stability of ®-3-Amino-4-(tert-butoxy)butanoic acid can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment could affect its reactivity and stability. Furthermore, the presence of other substances, such as enzymes or cofactors, could also influence its action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(tert-butoxy)butanoic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction proceeds through nucleophilic addition-elimination, forming a tetrahedral intermediate, which then eliminates a carbonate ion to yield the protected amino acid .

Industrial Production Methods

Industrial production of ®-3-Amino-4-(tert-butoxy)butanoic acid often employs asymmetric hydrogenation and stereoselective Hofmann rearrangement as key steps. These methods ensure the chiral purity of the product, which is crucial for its applications in pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(tert-butoxy)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Amino-4-(tert-butoxy)butanoic acid is unique due to its specific combination of functional groups and chiral center, which imparts distinct chemical reactivity and biological activity. Its use as a protected amino acid makes it particularly valuable in peptide synthesis and pharmaceutical research .

Properties

IUPAC Name

(3R)-3-amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-8(2,3)12-5-6(9)4-7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWXPSWESBCLDA-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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